N-Ethyl-N-(1-hydroxyethyl)formamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Ethyl-N-(1-hydroxyethyl)formamide is an organic compound with the molecular formula C5H11NO2. It is a formamide derivative where the formamide group is substituted with an ethyl group and a hydroxyethyl group. This compound is known for its applications in various fields, including organic synthesis and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-Ethyl-N-(1-hydroxyethyl)formamide can be synthesized through the reaction of ethanolamine with ethyl formate. The reaction typically involves the following steps:
- The mixture is stirred continuously to ensure complete reaction .
Ethanolamine: is cooled to 15°C in an ice bath.
Ethyl formate: is added dropwise to the ethanolamine over a period of 45 minutes.
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of high-speed mixers and controlled temperature profiles along the reaction vessel are common practices .
Analyse Chemischer Reaktionen
Types of Reactions
N-Ethyl-N-(1-hydroxyethyl)formamide undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The formamide group can be reduced to form an amine.
Substitution: The ethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Formation of N-Ethyl-N-(1-oxoethyl)formamide.
Reduction: Formation of N-Ethyl-N-(1-hydroxyethyl)amine.
Substitution: Formation of various substituted formamides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-Ethyl-N-(1-hydroxyethyl)formamide is used in several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds.
Material Science: It is used as a plasticizer in the preparation of thermoplastic starch/montmorillonite nanocomposites, enhancing their mechanical properties and water resistance.
Biology and Medicine: It is used in the synthesis of biologically active molecules and pharmaceuticals.
Wirkmechanismus
The mechanism of action of N-Ethyl-N-(1-hydroxyethyl)formamide involves its interaction with various molecular targets. The hydroxyethyl group can form hydrogen bonds with other molecules, influencing their reactivity and stability. The formamide group can participate in hydrogen bonding and other interactions, affecting the compound’s overall behavior in chemical reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2-Hydroxyethyl)formamide: Similar structure but lacks the ethyl group.
N,N-Diethylformamide: Contains two ethyl groups instead of one ethyl and one hydroxyethyl group.
N-Formylethanolamine: Contains a formyl group and an ethanolamine moiety.
Uniqueness
N-Ethyl-N-(1-hydroxyethyl)formamide is unique due to the presence of both an ethyl group and a hydroxyethyl group. This combination allows it to participate in a wider range of chemical reactions and interactions compared to its similar compounds .
Eigenschaften
Molekularformel |
C5H11NO2 |
---|---|
Molekulargewicht |
117.15 g/mol |
IUPAC-Name |
N-ethyl-N-(1-hydroxyethyl)formamide |
InChI |
InChI=1S/C5H11NO2/c1-3-6(4-7)5(2)8/h4-5,8H,3H2,1-2H3 |
InChI-Schlüssel |
IHYALPORFKQQIE-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(C=O)C(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.